molecular formula C7H14N2O B129292 (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine CAS No. 16642-61-8

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B129292
CAS No.: 16642-61-8
M. Wt: 142.2 g/mol
InChI Key: MDOIIQGEWWYGKD-KNVOCYPGSA-N
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Description

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The 2,6-dimethyl-1-nitroso- substitution pattern on the piperidine ring gives this compound unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, and the cis- configuration is favored due to steric factors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine, 2,6-dimethyl-: A similar compound without the nitroso group.

    Piperidine, 2,6-dimethyl-1-amino-: A reduced form of the nitroso compound.

    Piperidine, 2,6-dimethyl-1-hydroxy-: An oxidized form of the nitroso compound.

Uniqueness

(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The cis- configuration also contributes to its unique stereochemical properties, which can influence its interactions with other molecules.

Properties

CAS No.

16642-61-8

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

MDOIIQGEWWYGKD-KNVOCYPGSA-N

SMILES

CC1CCCC(N1N=O)C

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1N=O)C

Canonical SMILES

CC1CCCC(N1N=O)C

Synonyms

cis-2,6-Dimethyl-1-nitrosopiperidine;  1-Nitroso-cis-2,6-dimethylpiperidine;  N-Nitroso-cis-2,6-dimethylpiperidine;  cis-1-Nitroso-2,6-dimethylpiperidine

Origin of Product

United States

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